4-Bromo-2-nitro-5-(pentyloxy)aniline

Description

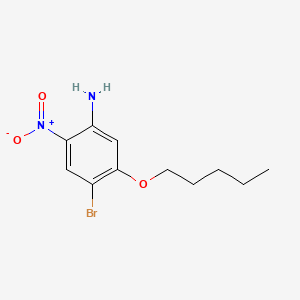

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitro-5-pentoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O3/c1-2-3-4-5-17-11-7-9(13)10(14(15)16)6-8(11)12/h6-7H,2-5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZWPVYCXDSWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681494 | |

| Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-52-7 | |

| Record name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 4-Bromo-2-nitro-5-(pentyloxy)aniline. The synthesis is presented as a multi-step process, commencing from a commercially available starting material. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Introduction

4-Bromo-2-nitro-5-(pentyloxy)aniline is a substituted aniline derivative with potential applications as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyestuffs. Its structure incorporates a bromine atom, a nitro group, and a pentyloxy ether linkage on an aniline core, providing multiple points for further chemical modification. This guide outlines a logical and efficient three-step synthesis beginning with the readily available compound, 4-bromo-2-nitroaniline.

Proposed Synthesis Pathway

The synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline can be logically achieved through a three-step process:

-

Diazotization of 4-bromo-2-nitroaniline: The primary amine functional group of the starting material is converted into a diazonium salt.

-

Hydrolysis to 4-bromo-2-nitrophenol: The diazonium salt is subsequently hydrolyzed to yield the corresponding phenol.

-

Williamson Ether Synthesis: The phenolic hydroxyl group is then alkylated using a pentyl halide to introduce the pentyloxy group, yielding the final product.

This pathway is advantageous as it utilizes well-established and reliable chemical transformations.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline.

| Parameter | Step 1: 4-bromo-2-nitroaniline | Step 2: 4-bromo-2-nitrophenol | Step 3: 4-Bromo-2-nitro-5-(pentyloxy)aniline |

| Molecular Formula | C₆H₅BrN₂O₂ | C₆H₄BrNO₃ | C₁₁H₁₅BrN₂O₃ |

| Molecular Weight | 217.02 g/mol [1] | 218.00 g/mol | 303.15 g/mol [2] |

| Appearance | Yellow solid[3] | Yellowish solid | Not available |

| Melting Point | 110-113 °C[1][3] | ~95-98 °C | Not available |

| Purity (Typical) | >97% | >98% | >98% |

| Yield (Typical) | N/A (Starting Material) | 75-85% | 80-90% |

Experimental Protocols

Step 1: Diazotization of 4-bromo-2-nitroaniline

Objective: To convert the amino group of 4-bromo-2-nitroaniline into a diazonium salt.

Materials:

-

4-bromo-2-nitroaniline

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, a solution of sulfuric acid in water is prepared by cautiously adding concentrated sulfuric acid to chilled distilled water.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

Finely powdered 4-bromo-2-nitroaniline is added portion-wise to the cold sulfuric acid solution while maintaining the temperature below 5 °C.

-

A solution of sodium nitrite in cold distilled water is prepared separately.

-

The sodium nitrite solution is added dropwise to the stirred suspension of 4-bromo-2-nitroaniline in sulfuric acid. The rate of addition is controlled to keep the temperature between 0-5 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at the same temperature to ensure complete formation of the diazonium salt. The resulting solution is kept cold for the next step.

Step 2: Hydrolysis to 4-bromo-2-nitrophenol

Objective: To hydrolyze the diazonium salt to form 4-bromo-2-nitrophenol.

Materials:

-

Diazonium salt solution from Step 1

-

Sulfuric acid solution (e.g., 10% v/v)

-

Distilled water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

The cold diazonium salt solution is slowly added to a vigorously stirred, pre-heated solution of dilute sulfuric acid (approximately 50-60 °C). The addition should be controlled to manage the evolution of nitrogen gas.

-

After the addition is complete, the mixture is heated to boiling for 15-20 minutes to ensure complete hydrolysis.

-

The reaction mixture is then cooled to room temperature, which may result in the precipitation of the crude 4-bromo-2-nitrophenol.

-

The cooled mixture is transferred to a separatory funnel and extracted several times with diethyl ether.

-

The combined organic extracts are washed with water and then with a saturated brine solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-bromo-2-nitrophenol.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Williamson Ether Synthesis to 4-Bromo-2-nitro-5-(pentyloxy)aniline

Objective: To synthesize the final product by alkylating 4-bromo-2-nitrophenol with pentyl bromide.

Materials:

-

4-bromo-2-nitrophenol

-

1-Bromopentane (pentyl bromide)

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Acetone or N,N-dimethylformamide (DMF) as the solvent

-

Distilled water

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-bromo-2-nitrophenol is dissolved in acetone.

-

Anhydrous potassium carbonate is added to the solution, followed by the addition of 1-bromopentane.

-

The reaction mixture is heated to reflux and stirred for several hours (the reaction progress can be monitored by Thin Layer Chromatography).

-

After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are filtered off.

-

The solvent is evaporated under reduced pressure to give the crude product.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 4-Bromo-2-nitro-5-(pentyloxy)aniline.

-

The product can be further purified by column chromatography on silica gel.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Proposed synthesis pathway for 4-Bromo-2-nitro-5-(pentyloxy)aniline.

Experimental Workflow Diagram

Caption: Detailed experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-2-nitro-5-(pentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the organic compound 4-Bromo-2-nitro-5-(pentyloxy)aniline. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates predicted values from reliable chemical databases and draws upon data from analogous compounds to offer a well-rounded profile. Detailed, plausible experimental protocols for its synthesis and analysis are presented, alongside a discussion of its potential biological significance based on the activities of structurally related molecules.

Core Physicochemical Properties

The physicochemical properties of 4-Bromo-2-nitro-5-(pentyloxy)aniline are crucial for understanding its behavior in various chemical and biological systems. While experimental data is sparse, a combination of predicted and inferred properties provides valuable insights.

Table 1: Physicochemical Data for 4-Bromo-2-nitro-5-(pentyloxy)aniline

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | [1] |

| Molecular Weight | 303.15 g/mol | [1] |

| CAS Number | 1255574-52-7 | [1] |

| Boiling Point (Predicted) | 408.0 ± 40.0 °C | [2] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | No data available | |

| LogP (Predicted) | No data available | |

| Solubility (Predicted) | Poorly soluble in water; Soluble in common organic solvents like ethanol, acetone, and ether. | Inferred from analogs[3][4] |

| Appearance (Predicted) | Yellow to orange solid. | Inferred from analogs[5] |

Experimental Protocols

The following sections detail proposed experimental protocols for the synthesis and analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline, based on established methods for similar compounds.

Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

This proposed synthesis is a two-step process starting from 4-bromo-2-nitroaniline, as suggested by the synthesis of a similar octyloxy analog[5].

Step 1: Synthesis of 4-Bromo-2-nitro-5-hydroxyaniline

A plausible precursor for the target molecule is 4-bromo-2-nitro-5-hydroxyaniline. The synthesis of this intermediate would likely involve the nitration and bromination of a suitable starting material, a common strategy in the synthesis of substituted anilines.

Step 2: Williamson Ether Synthesis

The final step involves the alkylation of the hydroxyl group of 4-bromo-2-nitro-5-hydroxyaniline with a pentyloxy group via a Williamson ether synthesis.

Materials and Reagents:

-

4-bromo-2-nitro-5-hydroxyaniline

-

1-Bromopentane

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Deionized water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-nitro-5-hydroxyaniline (1 equivalent) in acetone.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Add 1-bromopentane (1.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

-

Evaporate the acetone using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with deionized water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 4-Bromo-2-nitro-5-(pentyloxy)aniline.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This method provides a general framework for the analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline, adapted from standard procedures for nitroaniline compounds.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may need to be determined empirically.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of 4-Bromo-2-nitro-5-(pentyloxy)aniline in the mobile phase at a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing 4-Bromo-2-nitro-5-(pentyloxy)aniline in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to 4-Bromo-2-nitro-5-(pentyloxy)aniline based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Visualized Workflows and Pathways

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for 4-Bromo-2-nitro-5-(pentyloxy)aniline.

HPLC Analysis Workflow

Caption: General workflow for the HPLC analysis of the target compound.

Potential Biological Significance

While no specific biological activities have been reported for 4-Bromo-2-nitro-5-(pentyloxy)aniline, the presence of both a nitro group and a bromine atom on an aniline scaffold suggests potential for biological effects. Nitroaromatic compounds are known to exhibit a broad range of activities, including antimicrobial and antiproliferative effects[6][7].

Hypothetical Antimicrobial Mechanism of Action

The antimicrobial activity of many nitroaromatic compounds stems from the reductive metabolism of the nitro group within microbial cells. This process can generate reactive nitrogen species that are toxic to the microorganism.

Caption: A potential mechanism for the antimicrobial action of the compound.

Potential as an Antiproliferative Agent

Substituted anilines have been investigated for their potential as anticancer agents. Some have been shown to induce cell cycle arrest, leading to an inhibition of cancer cell proliferation[8][9][10][11]. The specific substitution pattern on 4-Bromo-2-nitro-5-(pentyloxy)aniline could potentially allow it to interact with cellular targets involved in cell cycle regulation. Further research would be necessary to explore this possibility.

This guide provides a foundational understanding of 4-Bromo-2-nitro-5-(pentyloxy)aniline for research and development purposes. The provided protocols and theoretical frameworks are intended to guide future experimental work on this compound.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Bromo-2-nitro-5-(pentyloxy)aniline CAS#: 1255574-52-7 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. chembk.com [chembk.com]

- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antiproliferative evaluation of 4-anilino-n-methoxyfuro[2,3-b]quinoline derivatives (n=6, 7). Part 5 [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-2-nitro-5-(pentyloxy)aniline (CAS 1255574-52-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-nitro-5-(pentyloxy)aniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromo, a nitro, and a pentyloxy group on an aniline core, suggests a range of chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, predicted spectral data, and an exploration of its potential biological significance based on structurally related compounds.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 4-Bromo-2-nitro-5-(pentyloxy)aniline.

| Property | Value | Source |

| CAS Number | 1255574-52-7 | N/A |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | N/A |

| Molecular Weight | 303.15 g/mol | N/A |

| Predicted Boiling Point | 408.0 ± 40.0 °C | [1] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | [1] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Predicted to be soluble in organic solvents like ethanol, acetone, and dichloromethane | N/A |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed multi-step synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline.

Detailed Experimental Protocols

Step 1: Acetylation of p-Aminophenol

-

Reaction: Protection of the amino group of p-aminophenol.

-

Procedure: To a solution of p-aminophenol (1 eq.) in pyridine, acetic anhydride (1.1 eq.) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-3 hours. The mixture is then poured into ice-water, and the resulting precipitate of N-(4-hydroxyphenyl)acetamide is collected by filtration, washed with water, and dried.

Step 2: Nitration of N-(4-hydroxyphenyl)acetamide

-

Reaction: Introduction of a nitro group onto the aromatic ring.

-

Procedure: N-(4-hydroxyphenyl)acetamide (1 eq.) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture (a solution of nitric acid in sulfuric acid) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 1-2 hours at this temperature and then carefully poured onto crushed ice. The precipitated N-(4-hydroxy-3-nitrophenyl)acetamide is filtered, washed with cold water until neutral, and dried.

Step 3: Bromination of N-(4-hydroxy-3-nitrophenyl)acetamide

-

Reaction: Introduction of a bromo group onto the aromatic ring.

-

Procedure: N-(4-hydroxy-3-nitrophenyl)acetamide (1 eq.) is dissolved in glacial acetic acid. A solution of bromine (1 eq.) in acetic acid is added dropwise with stirring. The reaction is stirred at room temperature for several hours until completion (monitored by TLC). The reaction mixture is then poured into a solution of sodium bisulfite to quench excess bromine. The product, N-(5-bromo-4-hydroxy-2-nitrophenyl)acetamide, precipitates and is collected by filtration, washed with water, and dried.

Step 4: Williamson Ether Synthesis

-

Reaction: Alkylation of the hydroxyl group to form the pentyloxy ether.

-

Procedure: To a solution of N-(5-bromo-4-hydroxy-2-nitrophenyl)acetamide (1 eq.) in acetone, anhydrous potassium carbonate (2-3 eq.) is added, followed by 1-bromopentane (1.2 eq.). The mixture is heated under reflux for 12-24 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield N-(5-bromo-2-nitro-4-(pentyloxy)phenyl)acetamide.

Step 5: Hydrolysis of the Acetamide

-

Reaction: Deprotection of the amino group.

-

Procedure: N-(5-bromo-2-nitro-4-(pentyloxy)phenyl)acetamide is suspended in a mixture of hydrochloric acid and water and heated under reflux for 2-4 hours. The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide solution) to precipitate the final product, 4-Bromo-2-nitro-5-(pentyloxy)aniline. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectral Data (Predicted)

No experimental spectral data for 4-Bromo-2-nitro-5-(pentyloxy)aniline has been found in the reviewed literature. The following table provides predicted spectral characteristics based on the analysis of its structure and comparison with data for the closely related compound, 4-bromo-2-nitroaniline.[2][3]

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR | - Aromatic protons: Two singlets or doublets in the aromatic region (δ 6.5-8.0 ppm).- Pentyloxy group protons: A triplet for the -OCH₂- protons (δ ~4.0 ppm), multiplets for the internal methylene groups, and a triplet for the terminal methyl group.- Amino group protons: A broad singlet for the -NH₂ protons. |

| ¹³C NMR | - Aromatic carbons: Six distinct signals in the aromatic region (δ 100-160 ppm), with carbons attached to the bromo, nitro, amino, and pentyloxy groups showing characteristic shifts.- Pentyloxy group carbons: Five signals in the aliphatic region. |

| IR (Infrared Spectroscopy) | - N-H stretching: Two bands in the region of 3300-3500 cm⁻¹.- C-H stretching (aromatic and aliphatic).- N-O stretching (nitro group): Two strong bands around 1520 cm⁻¹ and 1340 cm⁻¹.- C-O stretching (ether): A strong band around 1250 cm⁻¹.- C-Br stretching: A band in the fingerprint region. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z corresponding to the molecular weight (303.15), with a characteristic M+2 peak of similar intensity due to the presence of bromine. |

Potential Biological Activity and Applications

While no specific biological studies on 4-Bromo-2-nitro-5-(pentyloxy)aniline have been reported, the structural motifs present in the molecule are found in compounds with known biological activities. This section explores the potential applications of this compound in drug development based on the activities of structurally related molecules.

Predicted Biological Activities

-

Anticancer Activity: Many substituted anilines, particularly those with nitro and halo groups, have been investigated for their anticancer properties.[1][4][5][6] These compounds can act through various mechanisms, including the inhibition of kinases or interaction with DNA. The presence of the bromo and nitro groups in the target molecule suggests it could be a candidate for anticancer drug discovery programs.

-

Antimicrobial Activity: Nitroaromatic compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the microorganism.[7][8] Therefore, 4-Bromo-2-nitro-5-(pentyloxy)aniline may exhibit antibacterial or antifungal properties.

Postulated Signaling Pathway in Cancer

Given the prevalence of substituted anilines as kinase inhibitors, a hypothetical signaling pathway that could be targeted by 4-Bromo-2-nitro-5-(pentyloxy)aniline in cancer cells is the MAP kinase pathway. This pathway is frequently dysregulated in various cancers.

Caption: Postulated inhibition of the RAF kinase in the MAPK signaling pathway.

Safety and Handling

Specific safety data for 4-Bromo-2-nitro-5-(pentyloxy)aniline is not available. However, based on the safety information for structurally similar compounds like 4-bromo-2-nitroaniline, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Conclusion

4-Bromo-2-nitro-5-(pentyloxy)aniline is a chemical compound with potential for further investigation in the fields of medicinal chemistry and material science. This technical guide has provided a comprehensive, albeit partially predictive, overview of its properties, synthesis, and potential applications. The proposed synthetic route and predicted spectral data offer a valuable starting point for researchers interested in working with this molecule. Further experimental studies are necessary to validate the predicted properties and to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-nitroaniline(875-51-4) IR Spectrum [chemicalbook.com]

- 4. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of thiosubstituted purines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 4-Bromo-2-nitro-5-(pentyloxy)aniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic and synthetic aspects of the chemical compound 4-Bromo-2-nitro-5-(pentyloxy)aniline (CAS No. 1255574-52-7). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in publicly accessible databases, this document provides a summary of its known properties. To offer valuable comparative insights, a detailed analysis of the spectroscopic data for the closely related analogue, 4-Bromo-2-nitroaniline, is presented. Furthermore, a plausible synthetic route for the target compound is proposed, based on established chemical transformations. This guide aims to serve as a valuable resource for researchers interested in the synthesis and characterization of this and similar compounds.

Physicochemical Properties of 4-Bromo-2-nitro-5-(pentyloxy)aniline

While experimental spectroscopic data remains elusive, some fundamental properties of 4-Bromo-2-nitro-5-(pentyloxy)aniline have been reported. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1255574-52-7 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | [1][2] |

| Molecular Weight | 303.15 g/mol | [2] |

| Predicted Boiling Point | 408.0 ± 40.0 °C | [2] |

| Predicted Density | 1.445 ± 0.06 g/cm³ | [2] |

Spectroscopic Data of the Analogous Compound: 4-Bromo-2-nitroaniline

In the absence of specific data for 4-Bromo-2-nitro-5-(pentyloxy)aniline, the spectroscopic characteristics of 4-Bromo-2-nitroaniline (CAS No. 875-51-4) are provided for comparative purposes. The structural similarity between these two compounds makes this data a useful reference for predicting the spectral features of the target molecule.

¹H NMR and ¹³C NMR Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The following table summarizes the available NMR data for 4-Bromo-2-nitroaniline.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

| ¹H NMR | 7.95 | d | 2.4 | CDCl₃ |

| 7.45 | dd | 9.0, 2.4 | CDCl₃ | |

| 6.85 | d | 9.0 | CDCl₃ | |

| 6.1 (br s) | - | - | CDCl₃ | |

| ¹³C NMR | 145.4, 138.5, 130.0, 126.9, 119.5, 109.1 | - | - | CDCl₃ |

Note: The broad singlet (br s) in the ¹H NMR spectrum corresponds to the amine (-NH₂) protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for 4-Bromo-2-nitroaniline are listed below.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3480, 3365 | N-H stretching (amine) |

| 1625 | N-H bending (amine) |

| 1570, 1330 | N-O stretching (nitro group) |

| ~1300 | C-N stretching (aromatic amine) |

| ~820 | C-H out-of-plane bending (aromatic) |

| ~650 | C-Br stretching |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 4-Bromo-2-nitroaniline, the molecular ion peaks are expected at m/z 216 and 218, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Proposed Synthetic Pathway

A feasible synthetic route to obtain 4-Bromo-2-nitro-5-(pentyloxy)aniline is proposed via a Williamson ether synthesis. This common and reliable method involves the reaction of an alkoxide with a primary alkyl halide.

Experimental Protocol

Step 1: Synthesis of 4-Bromo-5-hydroxy-2-nitroaniline

The starting material, 4-Bromo-5-hydroxy-2-nitroaniline, can be synthesized through the nitration of 4-bromo-3-aminophenol.

-

Dissolve 4-bromo-3-aminophenol in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion.

-

Pour the reaction mixture onto ice and collect the precipitate by filtration.

-

Purify the crude product by recrystallization.

Step 2: Williamson Ether Synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline

-

Dissolve 4-Bromo-5-hydroxy-2-nitroaniline in a polar aprotic solvent like acetone or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃), to deprotonate the hydroxyl group.

-

To the resulting mixture, add 1-bromopentane (or another suitable pentyl halide).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, filter off the inorganic salts.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of the Proposed Synthetic Pathway

The logical flow of the proposed synthesis is depicted in the following diagram.

Caption: Proposed two-step synthesis of 4-Bromo-2-nitro-5-(pentyloxy)aniline.

Disclaimer: The spectroscopic data presented herein is for the analogous compound 4-Bromo-2-nitroaniline and should be used for reference purposes only. The proposed synthetic protocol is based on established chemical principles and may require optimization for successful implementation. Experimental work should be conducted with appropriate safety precautions.

References

In-Depth Technical Guide: 4-Bromo-2-nitro-5-(pentyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available chemical and physical data for 4-Bromo-2-nitro-5-(pentyloxy)aniline. Due to the limited publicly available experimental data for this specific compound, this document also includes information on structurally related molecules to offer potential insights into its properties and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Molecular Structure and Identification

4-Bromo-2-nitro-5-(pentyloxy)aniline is an aromatic amine derivative. Its structure consists of an aniline core substituted with a bromine atom, a nitro group, and a pentyloxy group.

Molecular Structure:

Caption: 2D structure of 4-Bromo-2-nitro-5-(pentyloxy)aniline.

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-2-nitro-5-(pentyloxy)aniline | [1] |

| CAS Number | 1255574-52-7 | [1] |

| Molecular Formula | C₁₁H₁₅BrN₂O₃ | [1] |

| Molecular Weight | 303.16 g/mol | [1] |

| Canonical SMILES | CCCCCOC1=CC(=C(C=C1N)Br)--INVALID-LINK--[O-] | [1] |

| InChI Key | OHZWPVYCXDSWFZ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point (Predicted) | 408.0 ± 40.0 °C | [2] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [2] |

| Storage Temperature | Room Temperature | [1] |

Synthesis

A detailed, experimentally verified synthesis protocol for 4-Bromo-2-nitro-5-(pentyloxy)aniline is not available in the surveyed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as 4-Bromo-2-nitro-5-(octyloxy)aniline[3]. The synthesis would likely involve the introduction of the pentyloxy group onto a pre-functionalized aniline ring.

A potential logical workflow for the synthesis is outlined below. This is a hypothetical pathway and would require experimental validation.

Caption: A potential, unverified synthesis workflow.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 4-Bromo-2-nitro-5-(pentyloxy)aniline has been found in the public domain. Researchers interested in this compound would need to perform their own analytical characterization. For reference, spectral data for the related compound, 4-Bromo-2-nitroaniline, is available and may offer some comparative insights[4].

Biological Activity

There is no specific information in the available literature regarding the biological activity or any associated signaling pathways of 4-Bromo-2-nitro-5-(pentyloxy)aniline. However, the presence of the nitro group in organic molecules has been associated with a wide range of biological activities, including antimicrobial and antineoplastic properties[5][6]. The nitro moiety can participate in redox reactions within cells, which can lead to cytotoxic effects[5]. Any investigation into the biological effects of this compound would be novel research.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 4-Bromo-2-nitro-5-(pentyloxy)aniline are not currently available in published literature. Researchers would need to develop and validate their own methodologies. A general approach to characterization would involve:

Caption: A standard workflow for chemical characterization.

Conclusion

4-Bromo-2-nitro-5-(pentyloxy)aniline is a chemical compound for which basic identifying information is available. However, a significant gap exists in the publicly accessible, experimentally-derived data. This guide highlights the absence of detailed synthesis protocols, physicochemical properties, spectroscopic data, and biological activity information. The provided hypothetical synthesis and characterization workflows are based on general chemical principles and practices for analogous compounds. Further experimental investigation is required to fully characterize this molecule and explore its potential applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 4-Bromo-2-nitro-5-(pentyloxy)aniline [bojnsci.com]

- 4. 4-Bromo-2-nitroaniline | C6H5BrN2O2 | CID 70132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 6. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]

Potential Research Applications of 4-Bromo-2-nitro-5-(pentyloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-nitro-5-(pentyloxy)aniline is a substituted nitroaniline that, while not extensively studied itself, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. This technical guide consolidates information on structurally related compounds to extrapolate the potential research applications of 4-bromo-2-nitro-5-(pentyloxy)aniline. Drawing from available literature on bromo-nitro-alkoxy-aniline derivatives, this document outlines potential applications in oncology and infectious diseases, supported by quantitative data from analogous compounds. Detailed experimental protocols for the synthesis and biological evaluation of similar molecules are provided to guide future research. Furthermore, this guide presents logical workflows for synthesis and screening, as well as a representative signaling pathway, to provide a comprehensive resource for researchers interested in exploring the therapeutic and materials science potential of this and related chemical scaffolds.

Introduction

4-Bromo-2-nitro-5-(pentyloxy)aniline is an aromatic compound featuring a bromine atom, a nitro group, and a pentyloxy substituent on an aniline backbone. While specific research on this exact molecule is limited, the constituent functional groups and the overall chemical architecture suggest a range of potential applications. Nitroaromatic compounds are known for their diverse biological activities, often acting as bioreductive prodrugs, particularly in antimicrobial and anticancer applications.[1][2] The presence of a bromine atom can enhance lipophilicity and may contribute to increased biological activity. The alkoxy group, in this case, a pentyloxy chain, can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide explores the potential of 4-bromo-2-nitro-5-(pentyloxy)aniline as a scaffold for drug discovery and a building block in materials science, based on the established activities of structurally similar molecules.

Potential Research Applications

Based on the biological activities reported for analogous substituted nitroanilines, 4-bromo-2-nitro-5-(pentyloxy)aniline holds promise in the following areas:

-

Anticancer Drug Discovery: N-substituted 2-nitroaniline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] The nitro group can be bioreduced in the hypoxic environment of solid tumors, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.[1] Therefore, 4-bromo-2-nitro-5-(pentyloxy)aniline could serve as a precursor for the synthesis of novel anticancer agents.

-

Antimicrobial Agent Development: The nitroaniline scaffold is present in numerous compounds with significant antimicrobial properties.[2][3] The mechanism of action is often attributed to the reduction of the nitro group within microbial cells, generating radical species that are toxic to the pathogen.[2] Derivatives of 4-bromo-2-nitro-5-(pentyloxy)aniline could be synthesized and screened for activity against a broad spectrum of bacteria and fungi.

-

Kinase Inhibitors: The aniline scaffold is a common feature in many kinase inhibitors, which are a cornerstone of modern targeted cancer therapy.[4][5] These molecules often function by competing with ATP for binding to the kinase domain of oncoproteins. The specific substitutions on the aniline ring of 4-bromo-2-nitro-5-(pentyloxy)aniline could be modified to design selective inhibitors of various kinases implicated in disease.

-

Materials Science: Bromo-nitroaniline derivatives have been investigated for their nonlinear optical (NLO) properties.[6] These materials have potential applications in optoelectronics and photonics. The specific arrangement of electron-donating and electron-withdrawing groups in 4-bromo-2-nitro-5-(pentyloxy)aniline suggests it may also possess interesting NLO properties.

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activities of various substituted nitroaniline derivatives, providing a reference for the potential potency of compounds derived from 4-bromo-2-nitro-5-(pentyloxy)aniline.

Table 1: Anticancer Activity of Selected N-Substituted 2-Nitroaniline Derivatives [1]

| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |

| 1a | 4-Methylphenyl | HCT116 | 0.0059 |

| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |

| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |

| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |

| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |

Table 2: Antimicrobial Activity of Selected Nitroaniline Derivatives [2][7]

| Compound Class | Derivative | Test Organism | Method | Result (MIC) |

| Schiff Base Metal Complex | Cobalt(II) complex of Isatin and p-nitroaniline Schiff base | Bacillus subtilis | MIC | 5.0 µg/ml |

| Escherichia coli | MIC | 5.0 µg/ml | ||

| Thiazolidinone Derivative | 2,3-diaryl-thiazolidin-4-one (Compound 5) | Salmonella Typhimurium | MIC | 0.008–0.06 mg/mL |

| Staphylococcus aureus | MIC | 0.008–0.06 mg/mL | ||

| Polyaniline doped with nitro compounds | PANIPI | Shigella dysenteriae | Agar well diffusion | 14-24 mm zone of inhibition |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the potential applications of 4-bromo-2-nitro-5-(pentyloxy)aniline, based on established protocols for similar compounds.

General Synthesis of N-Substituted 2-Nitroaniline Derivatives[8]

This protocol describes a nucleophilic aromatic substitution (SNAr) reaction, a common method for synthesizing N-substituted nitroanilines.

Materials:

-

A precursor similar to 4-bromo-2-nitro-5-(pentyloxy)aniline (e.g., 2-chloronitrobenzene as a starting point for derivatization)

-

Desired amine for N-substitution (e.g., 2-ethoxyethanamine)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the nitroaniline precursor (1 equivalent) and the desired amine (1.2 equivalents) in DMF.

-

Add DBU (1.5 equivalents) to the solution.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired N-substituted 2-nitroaniline derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[1]

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against a microbial strain.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus)

-

Mueller-Hinton broth (MHB)

-

Test compound (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism in MHB.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations

Generalized Synthesis and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis of derivatives from a starting scaffold like 4-bromo-2-nitro-5-(pentyloxy)aniline and their subsequent biological evaluation.

Generalized Kinase Inhibition Assay Workflow

This diagram outlines the steps involved in a typical in vitro kinase inhibition assay.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. benchchem.com [benchchem.com]

- 5. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. magritek.com [magritek.com]

- 7. Antimicrobial activities of nanostructured polyanilines doped with aromatic nitro compounds - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Solubility Profile of 4-Bromo-2-nitro-5-(pentyloxy)aniline in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the solubility characteristics of 4-Bromo-2-nitro-5-(pentyloxy)aniline. Due to the limited availability of public data for this specific molecule, this guide outlines the theoretical solubility considerations based on its structure, presents a standardized experimental protocol for determining solubility, and provides a framework for data interpretation. The methodologies and principles described herein are intended to guide researchers in establishing a robust solubility profile for this compound and others with similar structural motifs.

Introduction and Theoretical Solubility Profile

4-Bromo-2-nitro-5-(pentyloxy)aniline is a substituted aniline derivative. Its solubility in various organic solvents is dictated by the interplay of its functional groups:

-

Aniline Core: The primary amine (-NH₂) group can act as both a hydrogen bond donor and acceptor, contributing to solubility in protic and polar aprotic solvents.

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group, increasing the molecule's polarity and enabling dipole-dipole interactions.

-

Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a polarizable halogen, potentially enhancing van der Waals forces.

-

Pentyloxy Group (-O(CH₂)₄CH₃): This long alkyl chain is nonpolar and lipophilic. It significantly increases the compound's affinity for nonpolar, lipophilic solvents and will decrease its solubility in highly polar, protic solvents like water.

Based on these features, a qualitative solubility prediction suggests that 4-Bromo-2-nitro-5-(pentyloxy)aniline will exhibit moderate to high solubility in a range of common organic solvents, with a preference for those with intermediate polarity. Its lipophilic pentyloxy chain suggests good solubility in solvents like dichloromethane and ethyl acetate, while the polar nitro and amine groups will allow for solubility in more polar solvents like acetone and acetonitrile.

Quantitative Solubility Data

While specific quantitative solubility data for 4-Bromo-2-nitro-5-(pentyloxy)aniline is not extensively published, the table below serves as a template for researchers to populate using the experimental protocol outlined in Section 3. The expected solubility trends are included for guidance.

| Solvent Name | Solvent Type | Expected Solubility (at 25°C) | Experimental Value (mg/mL) |

| Dichloromethane (DCM) | Halogenated | High | Data to be determined |

| Tetrahydrofuran (THF) | Ether | High | Data to be determined |

| Acetone | Ketone | High | Data to be determined |

| Ethyl Acetate | Ester | Moderate to High | Data to be determined |

| Acetonitrile | Nitrile | Moderate | Data to be determined |

| Methanol | Protic Alcohol | Low to Moderate | Data to be determined |

| Isopropanol | Protic Alcohol | Low to Moderate | Data to be determined |

| Heptane | Nonpolar Alkane | Low | Data to be determined |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This section details the gold-standard shake-flask method for determining the equilibrium solubility of a compound in various solvents.

3.1. Materials and Equipment

-

4-Bromo-2-nitro-5-(pentyloxy)aniline (solid, >98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL glass vials)

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Stock Standard: Accurately weigh a known amount of 4-Bromo-2-nitro-5-(pentyloxy)aniline and dissolve it in a suitable solvent (in which it is freely soluble, e.g., acetonitrile/THF) to create a concentrated stock solution.

-

Calibration Curve: Prepare a series of calibration standards by serially diluting the stock solution. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of solid 4-Bromo-2-nitro-5-(pentyloxy)aniline to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Shake the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Analysis: Dilute the filtered supernatant with a known volume of mobile phase or a suitable solvent to bring the concentration within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC.

-

Calculation: Use the peak area from the HPLC analysis and the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated supernatant, accounting for all dilution factors. This value represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals

The nitro group (-NO₂), a simple yet potent functional group, has carved a significant niche in the landscape of biologically active molecules. Its strong electron-withdrawing nature profoundly influences the physicochemical properties of parent molecules, bestowing upon them a diverse array of pharmacological activities. However, this same chemical reactivity is also responsible for the toxicity concerns often associated with this class of compounds. This technical guide provides a comprehensive exploration of the biological activities of nitro compounds, delving into their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Mechanisms of Action: A Tale of Reduction and Reactivity

The biological activity of most nitro compounds is intrinsically linked to the reductive metabolism of the nitro group. This process, often facilitated by nitroreductase enzymes present in both prokaryotic and eukaryotic cells, generates a cascade of reactive intermediates that are the primary effectors of their biological response.

A generalized mechanism involves the sequential reduction of the nitro group to a nitroso derivative, then to a hydroxylamine, and finally to an amine. The highly reactive nitroso and hydroxylamine intermediates are capable of covalently modifying and damaging a wide range of biological macromolecules, including DNA, RNA, and proteins. This indiscriminate reactivity forms the basis for their broad-spectrum antimicrobial and anticancer properties.

In hypoxic environments, such as those found in solid tumors and certain bacterial infections, the reductive activation of nitro compounds is enhanced, providing a degree of selectivity for these targets. This has been exploited in the development of hypoxia-activated prodrugs for cancer therapy.

Antimicrobial Activity: Disrupting the Microbial Machinery

Nitro compounds have a long history of use as antimicrobial agents, with nitrofurantoin being a prominent example for treating urinary tract infections. Their mechanism of action is multifactorial, stemming from the generation of reactive intermediates that disrupt various essential cellular processes in bacteria.[1][2] These intermediates can cause DNA damage, inhibit ribosomal protein synthesis, and interfere with bacterial cell wall synthesis and key metabolic pathways like the citric acid cycle.[1][3]

The key to their antimicrobial action lies in the presence of bacterial nitroreductases, which efficiently reduce the nitro group and unleash the cytotoxic intermediates.[3] Resistance to nitrofurans often arises from mutations in the genes encoding these nitroreductases, such as nfsA and nfsB in Escherichia coli.[4][5]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro antimicrobial activity of selected nitro compounds against various pathogens, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Escherichia coli | 0.5 - 128 | [5][6] |

| Staphylococcus aureus | 15.6 - 62.5 | [7] | |

| Enterococcus faecalis | 32 - 512 | [6] | |

| Metronidazole | Helicobacter pylori | <0.06 - 8 | [8] |

| Various Nitroaromatics | Staphylococcus aureus | 1.56 - 12.5 | [7] |

| Escherichia coli | 6.25 - 12.5 | [7] |

Anticancer Activity: Targeting Tumors Through Bioreduction

The hypoxic microenvironment of solid tumors provides a fertile ground for the selective activation of nitro compounds, making them attractive candidates for anticancer drug development. The principle of hypoxia-activated prodrugs involves the administration of a relatively non-toxic nitro compound that is preferentially reduced to its cytotoxic form within the oxygen-deficient tumor cells.

One of the most well-studied examples is the prodrug CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide), which is activated by the bacterial nitroreductase enzyme.[9][10] Upon reduction, CB1954 is converted into a potent DNA cross-linking agent, leading to apoptosis of the cancer cells.[10] This strategy forms the basis of Gene-Directed Enzyme Prodrug Therapy (GDEPT), where the gene for the nitroreductase is delivered specifically to tumor cells, followed by administration of the prodrug.[9]

Quantitative Data: Half-maximal Inhibitory Concentrations (IC₅₀)

The following table presents the in vitro anticancer activity of various nitro compounds against different cancer cell lines, expressed as half-maximal inhibitory concentration (IC₅₀) values.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CB1954 (with NAT2) | SKOV3 (Ovarian) | 0.04 | [11] |

| Nitracrine Analogues | MDA-MB-231 (Breast) | 0.68 | [12] |

| K-562 (Leukemia) | 0.78 | [12] | |

| Nitroaromatic Derivatives | Various Human Cancer Cell Lines | < 8.5 | [1] |

| 1,3,5-Trisubstituted Pyrazoles | MDA-MB-231 (Breast) | 0.26 - 161.49 | [12] |

| 6-Nitro-1H-benzimidazole Derivatives | HepG2 (Liver), MDA-MB-231 (Breast), MCF7 (Breast), C26 (Colon), RMS (Rhabdomyosarcoma) | Varies | [13][14] |

| Flavonoid Nitroderivatives | Various Cancer Cell Lines | Varies | [15] |

Vasodilatory Effects: The Nitric Oxide Connection

Certain organic nitrates, most notably nitroglycerin, are potent vasodilators used in the treatment of angina and other cardiovascular conditions. Their mechanism of action differs from the reductive activation seen in antimicrobial and anticancer nitro compounds. Instead, these compounds act as prodrugs of nitric oxide (NO).[16]

The bioactivation of nitroglycerin is a complex enzymatic process, with mitochondrial aldehyde dehydrogenase (ALDH2) identified as a key enzyme.[6][17][18] ALDH2 metabolizes nitroglycerin to release nitrite, which is then converted to NO. Nitric oxide subsequently activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and ultimately results in vasodilation through the dephosphorylation of myosin light chains and a decrease in intracellular calcium levels.[19][20]

Quantitative Data: Half-maximal Effective Concentrations (EC₅₀)

The vasodilatory potency of various nitro compounds is summarized in the table below, presented as half-maximal effective concentration (EC₅₀) values.

| Compound | Tissue/Assay | EC₅₀ | Reference |

| Nitroglycerin | Rat Aorta | 22 nM | [3] |

| Isosorbide Dinitrate (ISDN) | Rat Aorta | 5 µM | [3] |

| Isosorbide Mononitrate (ISMN) | Rat Aorta | 170 µM | [3] |

| Pentaerythritol Tetranitrate (PETN) | Rat Aorta | 8.5 nM | [3] |

| Sauropunol-type Nitrate Derivatives | Mesenteric Artery Rings | 5.52 - 12.08 µM | [21] |

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for evaluating nitro compounds.

Signaling Pathways

Experimental Workflow

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitro compounds.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Method: Broth Microdilution Method

-

Preparation of Antimicrobial Stock Solution: Dissolve the nitro compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the antimicrobial stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (bacterial growth).[22][23]

MTT Assay for Anticancer Activity (IC₅₀ Determination)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Method:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the nitro compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.[4][6][17]

Western Blot Analysis

Objective: To detect and quantify specific proteins in a cell or tissue extract.

Method:

-

Protein Extraction: Lyse cells or tissues in a lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 6.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[22][24][25]

Conclusion

Nitro compounds represent a versatile class of molecules with a broad spectrum of biological activities. Their efficacy as antimicrobial and anticancer agents is largely dependent on their reductive activation to cytotoxic intermediates, a mechanism that offers potential for selective targeting of pathogens and tumors. In contrast, the vasodilatory effects of organic nitrates are mediated through their conversion to nitric oxide. A thorough understanding of their mechanisms of action, coupled with robust experimental evaluation, is crucial for the continued development of novel and effective therapeutic agents based on the nitro-pharmacophore, while carefully managing their potential toxicity. This guide provides a foundational resource for researchers embarking on the exploration of this fascinating and pharmacologically rich chemical space.

References

- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Genomic insights into nitrofurantoin resistance mechanisms and epidemiology in clinical Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of the enzymatic mechanism of nitroglycerin bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arbook.icg.tugraz.at [arbook.icg.tugraz.at]

- 8. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ackerleylab.com [ackerleylab.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Nitroreductase Assay Kit (Luminometric) (ab324120) | Abcam [abcam.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Prodrug strategies in anticancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Nitroglycerin - Wikipedia [en.wikipedia.org]

- 18. pnas.org [pnas.org]

- 19. Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales | Semantic Scholar [semanticscholar.org]

- 23. neo4j.com [neo4j.com]

- 24. Molecular mechanisms of collateral sensitivity to the antibiotic nitrofurantoin - ProQuest [proquest.com]

- 25. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are fundamental building blocks in modern organic synthesis, forming the core scaffold of numerous pharmaceuticals, agrochemicals, dyes, and materials. The development of efficient and selective methods for their synthesis is a continuous focus of chemical research. This guide provides an in-depth overview of the most critical synthetic strategies, from classical, time-tested reactions to modern catalytic cross-coupling methodologies.

Reduction of Nitroarenes

The reduction of aromatic nitro compounds is one of the most established and widely utilized methods for preparing anilines.[1] This approach is highly effective due to the broad availability of substituted nitroaromatics, which are readily synthesized via electrophilic aromatic nitration.[1][2]

A variety of reducing agents can be employed, with the choice often dictated by the tolerance of other functional groups within the molecule.[1]

-

Metal/Acid Systems: Classical methods often involve the use of metals like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).[1] These reactions are robust and generally provide high yields.[1] Iron, in particular, is valued for its mildness and chemoselectivity.[2][3]

-

Catalytic Hydrogenation: This clean and efficient method uses hydrogen gas (H₂) with a metal catalyst, most commonly palladium on carbon (Pd/C).[1][4] While effective, it requires specialized high-pressure equipment and care must be taken as the conditions can also reduce other functionalities like alkenes or remove halides.[4][5]

General Workflow for Nitroarene Reduction

Caption: General workflow for aniline synthesis via nitroarene reduction.

Quantitative Data for Nitroarene Reduction

| Reducing System | Substrate Example | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fe / HCl | Nitrobenzene | Reflux | 1 | >90 | [1] |

| H₂ (1-50 atm), Pd/C | Nitroarenes | 25-100 | 1-12 | >95 | [4] |

| Iron Powder / H₂O | Various Nitroarenes | Mechanochemical | - | High | [3] |

| Hydrazine, FeCl₃·6H₂O | Various Nitroarenes | 100 | 12 | High | [3] |

Experimental Protocol: Synthesis of Aniline from Nitrobenzene using Tin and HCl

This protocol is adapted from established classical procedures.[1][6]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine granulated tin (50 g) and nitrobenzene (25 g).

-

Acid Addition: Slowly and cautiously add concentrated hydrochloric acid (125 mL) in small portions through the condenser. The reaction is highly exothermic and may require cooling in a water bath to control the rate.[1]

-

Reaction Completion: After the initial vigorous reaction subsides, heat the mixture on a boiling water bath for approximately 60 minutes, or until the distinct smell of nitrobenzene is gone.[1]

-

Basification: Cool the reaction mixture and slowly add a concentrated solution of sodium hydroxide (e.g., 90 g in 150 mL water) until the initially formed precipitate of tin hydroxides redissolves, and the solution is strongly alkaline.[6] This step liberates the free aniline from its hydrochloride salt.

-

Isolation: Isolate the aniline product via steam distillation.[1][6]

-

Purification: Separate the aniline from the aqueous distillate using a separatory funnel. The crude product can be further purified by extraction with an organic solvent, drying, and fractional distillation, collecting the fraction boiling at 182-185 °C.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, developed in the mid-1990s, has become a cornerstone of modern organic synthesis for forming carbon-nitrogen (C-N) bonds.[7][8] This palladium-catalyzed cross-coupling reaction enables the synthesis of a vast range of substituted anilines from aryl halides or pseudohalides (e.g., triflates) and primary or secondary amines.[7][8] Its broad functional group tolerance and milder conditions offer a significant advantage over many classical methods.[7]

The reaction's success hinges on the selection of a suitable palladium catalyst, a bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[1]

Catalytic Cycle of Buchwald-Hartwig Amination

References

The Bromo Group: A Linchpin in Modern Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The bromo group, a functional group consisting of a bromine atom covalently bonded to a carbon atom, is a cornerstone of modern organic chemistry. Its unique electronic properties and reactivity make it an invaluable tool in a vast array of organic transformations, from fundamental substitution and elimination reactions to complex, metal-catalyzed cross-couplings.[1] In the realm of medicinal chemistry, the strategic incorporation of a bromo substituent can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing therapeutic efficacy, modulating metabolism, and improving drug-target interactions.[2][3][4][5] This technical guide provides a comprehensive overview of the multifaceted role of the bromo group in organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a resource for researchers at the forefront of chemical synthesis and drug development.

Physicochemical Properties of the Bromo Group

The utility of the bromo group in organic synthesis stems from a unique combination of size, electronegativity, and polarizability, which distinguishes it from other halogens. These properties dictate its behavior as a leaving group, its influence on the electronic nature of a molecule, and its ability to participate in a variety of chemical transformations.

Table 1: Comparative Physicochemical Properties of Halogens

| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |

| Atomic Radius (pm) | 64 | 99 | 114 | 133 |

| Electronegativity (Pauling Scale) | 3.98 | 3.16 | 2.96 | 2.66 |

| Polarizability (ų) | 0.56 | 2.18 | 3.05 | 4.7 |

| C-X Bond Length (in CH₃X, pm) | 138 | 178 | 193 | 214 |

| C-X Bond Dissociation Energy (in CH₃X, kJ/mol) | 485 | 339 | 276 | 240 |

Data compiled from various sources.[3][6][7][8]

The Bromo Group as an Excellent Leaving Group

One of the most fundamental roles of the bromo group is its function as a leaving group in nucleophilic substitution and elimination reactions. An effective leaving group must be able to stabilize the negative charge it acquires upon heterolytic bond cleavage. Bromide (Br⁻) is the conjugate base of a strong acid, hydrobromic acid (HBr), and is therefore a weak base and an excellent leaving group.[5]

Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2)

The carbon-bromine bond is sufficiently polarized to render the carbon atom electrophilic and susceptible to nucleophilic attack. The relatively low C-Br bond dissociation energy, compared to C-Cl and C-F bonds, facilitates its cleavage.

-

Sₙ2 Reactions: In bimolecular nucleophilic substitution (Sₙ2) reactions, the rate is dependent on both the substrate and the nucleophile. The leaving group ability of halogens in Sₙ2 reactions generally follows the trend: I > Br > Cl > F. This order correlates with the strength of the C-X bond and the stability of the resulting halide anion.

-

Sₙ1 Reactions: In unimolecular nucleophilic substitution (Sₙ1) reactions, the rate-determining step is the formation of a carbocation intermediate. The leaving group's ability to depart is crucial, and the same trend of I > Br > Cl > F is observed.

Table 2: Relative Rates of Sₙ2 Reactions for Ethyl Halides

| Substrate | Leaving Group | Relative Rate |

| CH₃CH₂-I | I⁻ | 30 |

| CH₃CH₂-Br | Br⁻ | 10 |

| CH₃CH₂-Cl | Cl⁻ | 1 |

| CH₃CH₂-F | F⁻ | ~0 |

Qualitative representation of relative reactivity.

Elimination Reactions (E1 and E2)